molecular formula C17H10F4O B14790329 1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene

1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene

Katalognummer: B14790329
Molekulargewicht: 306.25 g/mol
InChI-Schlüssel: KHDFHNWGPRFLJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene is an organic compound that features a naphthalene core substituted with a fluoro group and a trifluoromethoxyphenyl group

Vorbereitungsmethoden

The synthesis of 1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Analyse Chemischer Reaktionen

1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific application. In organic synthesis, the compound acts as a versatile building block, participating in various reactions to form more complex molecules. In biological systems, its interactions with molecular targets would depend on the nature of the substituents and the overall molecular structure .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Fluoro-5-(4-(trifluoromethoxy)phenyl)naphthalene include other fluorinated aromatic compounds and naphthalene derivatives. These compounds share some structural similarities but differ in their specific substituents and functional groups. For example:

  • 1-Fluoro-2-(trifluoromethoxy)benzene
  • 1-Fluoro-4-(trifluoromethoxy)benzene
  • 1-Fluoro-5-(trifluoromethoxy)naphthalene

The uniqueness of this compound lies in its combination of a naphthalene core with both fluoro and trifluoromethoxy substituents, which imparts distinct chemical and physical properties .

Eigenschaften

Molekularformel

C17H10F4O

Molekulargewicht

306.25 g/mol

IUPAC-Name

1-fluoro-5-[4-(trifluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H10F4O/c18-16-6-2-4-14-13(3-1-5-15(14)16)11-7-9-12(10-8-11)22-17(19,20)21/h1-10H

InChI-Schlüssel

KHDFHNWGPRFLJO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=CC=C(C=C3)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.